Anti-inflammatory Potency (NO Inhibition): Gweicurculactone vs. Zedoalactone B — Direct Head-to-Head Comparison
In a single-study, same-assay comparison of seven compounds isolated from the same Curcuma zedoaroides chloroform extract, gweicurculactone (1) demonstrated the most potent inhibition of nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages with an IC₅₀ of 27.3 μM, outperforming the closest guaianolide comparator zedoalactone B (2) which exhibited an IC₅₀ of 32.6 μM—a 16.3% improvement in potency. The remaining five co-isolated compounds (phaeocaulisin C, 5-epiphaeocaulisin A, zedoalactone H, zedoalactone E, and diarylheptanoid 7) showed only moderate to mild anti-inflammatory effects [1]. Furthermore, gweicurculactone suppressed iNOS and COX-2 mRNA expression, although it did not inhibit TNF-α production, indicating a pathway-selective anti-inflammatory mechanism distinct from broader-spectrum anti-inflammatory agents [1].
| Evidence Dimension | Anti-inflammatory potency: NO production inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 27.3 μM (gweicurculactone, compound 1) |
| Comparator Or Baseline | IC₅₀ = 32.6 μM (zedoalactone B, compound 2) |
| Quantified Difference | 16.3% lower IC₅₀ (higher potency) for gweicurculactone vs. zedoalactone B; superior to five additional co-isolated compounds |
| Conditions | LPS-stimulated RAW264.7 murine macrophage cell line; NO production measured; compounds tested at identical concentration ranges from the same extract |
Why This Matters
For procurement decisions in anti-inflammatory drug discovery, this head-to-head data establishes gweicurculactone as the most potent NO inhibitor among the guaianolide cohort from C. zedoaroides, directly informing lead selection and avoiding expenditure on less active analogs.
- [1] Tungcharoen, P.; Wattanapiromsakul, C.; Tansakul, P.; Nakamura, S.; Matsuda, H.; Tewtrakul, S. Antiinflammation constituents from Curcuma zedoaroides. Phytotherapy Research 2018, 32(11), 2312–2320. View Source
